molecular formula C19H14N2O3S B2390140 (2E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(2-nitrophenyl)prop-2-en-1-one CAS No. 477847-98-6

(2E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(2-nitrophenyl)prop-2-en-1-one

Cat. No.: B2390140
CAS No.: 477847-98-6
M. Wt: 350.39
InChI Key: QCZPUUPRAGHGNP-VAWYXSNFSA-N
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Description

(2E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(2-nitrophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C19H14N2O3S and its molecular weight is 350.39. The purity is usually 95%.
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Biological Activity

(2E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(2-nitrophenyl)prop-2-en-1-one, a thiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The molecular structure of the compound can be described by the following properties:

PropertyValue
Molecular FormulaC25_{25}H19_{19}N2_{2}O2_{2}S
Molecular Weight397.49 g/mol
Density1.2 ± 0.1 g/cm³
Boiling Point591.7 ± 60.0 °C
Flash Point311.6 ± 32.9 °C
LogP7.49

Anticancer Properties

Research indicates that thiazole derivatives exhibit significant anticancer activity. For example, studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines through multiple mechanisms:

  • Inhibition of Anti-apoptotic Proteins : The compound has been noted to reduce the expression levels of Mcl-1, an anti-apoptotic protein, thereby promoting cancer cell apoptosis .
  • Cell Cycle Arrest : Thiazole derivatives have been shown to interfere with cell cycle progression, leading to G2/M phase arrest in cancer cells .
  • Cytotoxicity : In vitro studies have demonstrated that related thiazole compounds exhibit cytotoxic effects against human lung adenocarcinoma cells (A549), with IC50_{50} values indicating potent activity .

Anticonvulsant Activity

In addition to anticancer effects, thiazole derivatives are being investigated for their anticonvulsant properties. For instance, certain derivatives have been tested in picrotoxin-induced convulsion models, showing promising results in terms of efficacy and safety profiles .

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Protein Targets : Molecular dynamics simulations suggest that the compound interacts with target proteins primarily through hydrophobic contacts and hydrogen bonding, influencing their functional states .
  • Structure Activity Relationship (SAR) : The presence of specific substituents on the thiazole ring significantly impacts the biological activity. For instance, methyl substitutions enhance anticancer potency by modulating electronic properties and steric hindrance .

Case Studies

Case Study 1 : A recent study evaluated a series of thiazole derivatives for their anticancer activity against various cell lines. Among them, one derivative showed an IC50_{50} value lower than that of doxorubicin against A431 cells, indicating superior efficacy .

Case Study 2 : Another investigation focused on the anticonvulsant effects of thiazole compounds in animal models. The results indicated that certain modifications to the thiazole structure could significantly enhance anticonvulsant potency while maintaining a favorable safety profile .

Properties

IUPAC Name

(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(2-nitrophenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3S/c1-13-18(25-19(20-13)15-8-3-2-4-9-15)17(22)12-11-14-7-5-6-10-16(14)21(23)24/h2-12H,1H3/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZPUUPRAGHGNP-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)C=CC3=CC=CC=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)/C=C/C3=CC=CC=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.